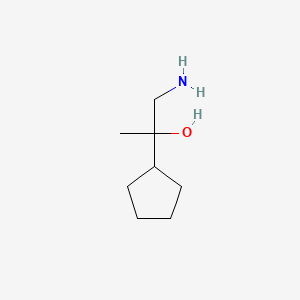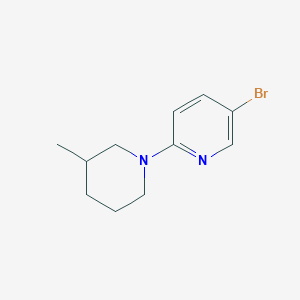
1-Amino-2-ciclopentilpropan-2-ol
Descripción general
Descripción
1-Amino-2-cyclopentylpropan-2-ol is an organic compound with the molecular formula C8H17NO It is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a cyclopentyl ring and a propane backbone
Aplicaciones Científicas De Investigación
1-Amino-2-cyclopentylpropan-2-ol has several applications in scientific research:
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Amino-2-cyclopentylpropan-2-ol can be synthesized through several methods. One common approach involves the reaction of cyclopentanone with nitromethane to form 2-nitrocyclopentanol, which is then reduced to 1-amino-2-cyclopentylpropan-2-ol using hydrogenation or other reducing agents . Another method involves the alkylation of cyclopentylamine with epichlorohydrin, followed by reduction .
Industrial Production Methods: Industrial production of 1-amino-2-cyclopentylpropan-2-ol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently .
Análisis De Reacciones Químicas
Types of Reactions: 1-Amino-2-cyclopentylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed:
Oxidation: Cyclopentanone derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Halogenated or esterified derivatives.
Mecanismo De Acción
The mechanism of action of 1-amino-2-cyclopentylpropan-2-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing enzyme activity and receptor binding. The hydroxyl group can participate in various biochemical reactions, affecting the compound’s overall bioactivity . Detailed studies are required to fully elucidate the molecular targets and pathways involved in its mechanism of action .
Comparación Con Compuestos Similares
2-Amino-2-cyclopentylpropan-1-ol: Similar structure but with the amino group at a different position.
Cyclopentanemethanol: Lacks the amino group, making it less reactive in certain biochemical contexts.
Uniqueness: 1-Amino-2-cyclopentylpropan-2-ol is unique due to the presence of both an amino and a hydroxyl group on a cyclopentyl ring, providing a versatile platform for chemical modifications and biological interactions.
Propiedades
IUPAC Name |
1-amino-2-cyclopentylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-8(10,6-9)7-4-2-3-5-7/h7,10H,2-6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZBKBYJCHJYUIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)(C1CCCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-3-methyl-1-butanone hydrochloride](/img/structure/B1527779.png)



![2-[(5-Bromo-4-methyl-2-pyridinyl)(methyl)amino]-1-ethanol](/img/structure/B1527787.png)
![2-[(5-Bromo-3-methyl-2-pyridinyl)amino]-2-methyl-1-propanol](/img/structure/B1527789.png)
amino]-1-ethanol](/img/structure/B1527790.png)
